2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid is an organic compound with the molecular formula C15H14FNO2 It is characterized by the presence of a fluorophenyl group attached to an ethylamino moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid typically involves the reaction of 4-fluorophenylethylamine with a benzoic acid derivative. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the amine and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to benzyl alcohol derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethylamino and benzoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid
- 2-{[2-(4-Methylphenyl)ethyl]amino}benzoic acid
- 2-{[2-(4-Ethylphenyl)ethyl]amino}benzoic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This can enhance its binding affinity and specificity compared to its analogs with different substituents on the phenyl ring .
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethylamino]benzoic acid |
InChI |
InChI=1S/C15H14FNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19) |
InChI Key |
OXQJFYOVNHTSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.